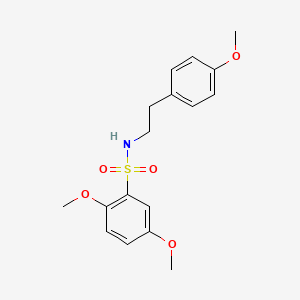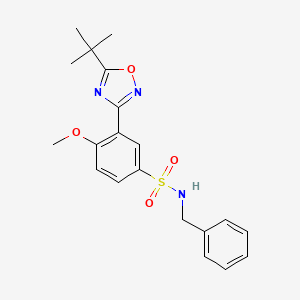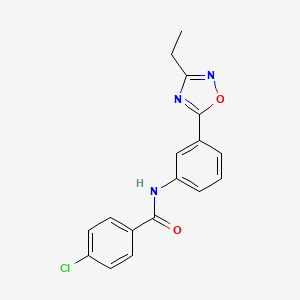
2,5-dimethoxy-N-(4-methoxyphenethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N-(4-methoxyphenethyl)benzenesulfonamide, also known as DOB sulfonamide, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug 2,5-dimethoxy-4-bromoamphetamine (DOB) and has been extensively studied for its scientific research applications.
Mécanisme D'action
2,5-dimethoxy-N-(4-methoxyphenethyl)benzenesulfonamide sulfonamide is believed to exert its effects through the activation of the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
This compound sulfonamide has been shown to induce a range of biochemical and physiological effects in animal models. These effects include changes in locomotor activity, body temperature, and heart rate. This compound sulfonamide has also been shown to produce alterations in sensory perception and mood.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethoxy-N-(4-methoxyphenethyl)benzenesulfonamide sulfonamide has several advantages as a research tool. It has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. This compound sulfonamide is also relatively easy to synthesize, which makes it a cost-effective research tool.
One limitation of this compound sulfonamide is its potential for abuse. As a derivative of the psychedelic drug this compound, it may have psychoactive properties that could make it attractive to recreational drug users. Another limitation is the lack of information on its long-term effects, which makes it difficult to assess its safety for use in humans.
Orientations Futures
There are several future directions for research on 2,5-dimethoxy-N-(4-methoxyphenethyl)benzenesulfonamide sulfonamide. One area of interest is its potential use in the treatment of psychiatric conditions such as depression and anxiety. Another area of interest is its role in the regulation of sensory perception and cognition. Further research is needed to fully understand the biochemical and physiological effects of this compound sulfonamide and its potential as a research tool and therapeutic agent.
Méthodes De Synthèse
2,5-dimethoxy-N-(4-methoxyphenethyl)benzenesulfonamide sulfonamide can be synthesized via a multi-step process, starting with the reaction of 4-methoxyphenethylamine with 2,5-dimethoxybenzaldehyde to form 2,5-dimethoxy-N-(4-methoxyphenethyl)benzaldehyde. This intermediate is then reacted with sulfonamide to form this compound sulfonamide.
Applications De Recherche Scientifique
2,5-dimethoxy-N-(4-methoxyphenethyl)benzenesulfonamide sulfonamide has been studied for its potential use as a research tool in neuroscience. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound sulfonamide has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric conditions.
Propriétés
IUPAC Name |
2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-21-14-6-4-13(5-7-14)10-11-18-24(19,20)17-12-15(22-2)8-9-16(17)23-3/h4-9,12,18H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRITTYYJWHPYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[Benzenesulfonyl(benzyl)amino]acetyl]amino]benzamide](/img/structure/B7708473.png)









![4-[(Z)-[(2-phenylacetamido)imino]methyl]benzoic acid](/img/structure/B7708568.png)


